N-[2-(3-Ethylmorpholin-4-yl)ethyl]but-2-ynamide
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Overview
Description
N-[2-(3-Ethylmorpholin-4-yl)ethyl]but-2-ynamide is a chemical compound with the molecular formula C12H20N2O2 It is characterized by the presence of a morpholine ring substituted with an ethyl group and an ethylbut-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Ethylmorpholin-4-yl)ethyl]but-2-ynamide typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the synthesis of 3-ethylmorpholine. This can be achieved through the reaction of ethylamine with diethylene glycol in the presence of an acid catalyst.
Attachment of the Ethyl Group: The ethyl group is introduced to the morpholine ring via an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the But-2-ynamide Moiety: The but-2-ynamide moiety is synthesized through the reaction of propargylamine with but-2-ynoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Coupling of the Two Moieties: The final step involves the coupling of the 3-ethylmorpholine and but-2-ynamide moieties. This can be achieved through a nucleophilic substitution reaction using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Ethylmorpholin-4-yl)ethyl]but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the morpholine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of N-[2-(3-Ethylmorpholin-4-yl)ethyl]but-2-ynoic acid.
Reduction: Formation of N-[2-(3-Ethylmorpholin-4-yl)ethyl]but-2-ynamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3-Ethylmorpholin-4-yl)ethyl]but-2-ynamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of N-[2-(3-Ethylmorpholin-4-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cell surface receptors, leading to the activation or inhibition of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-Methylmorpholin-4-yl)ethyl]but-2-ynamide
- N-[2-(3-Propylmorpholin-4-yl)ethyl]but-2-ynamide
- N-[2-(3-Isopropylmorpholin-4-yl)ethyl]but-2-ynamide
Uniqueness
N-[2-(3-Ethylmorpholin-4-yl)ethyl]but-2-ynamide is unique due to the presence of the ethyl group on the morpholine ring, which imparts distinct physicochemical properties and reactivity compared to its analogs. This structural feature may influence its binding affinity to molecular targets and its overall biological activity.
Properties
IUPAC Name |
N-[2-(3-ethylmorpholin-4-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-3-5-12(15)13-6-7-14-8-9-16-10-11(14)4-2/h11H,4,6-10H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXXMOYAFWMGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1CCNC(=O)C#CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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